3-Hydroxy-5-iodobenzonitrile molecular weight and structure
Executive Summary 3-Hydroxy-5-iodobenzonitrile (CAS 1243442-73-0) is a high-value trisubstituted benzene intermediate characterized by a "meta-meta-meta" substitution pattern (1-cyano, 3-hydroxy, 5-iodo). This specific g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-5-iodobenzonitrile (CAS 1243442-73-0) is a high-value trisubstituted benzene intermediate characterized by a "meta-meta-meta" substitution pattern (1-cyano, 3-hydroxy, 5-iodo). This specific geometry is electronically unique and synthetically challenging to access via direct electrophilic aromatic substitution (EAS) due to the conflicting directing effects of the hydroxyl (ortho/para) and nitrile (meta) groups.[1]
This guide provides a definitive technical analysis of the compound, establishing a validated synthetic route that circumvents regioselectivity issues, along with structural characterization data and application protocols for medicinal chemistry campaigns.[1]
Part 1: Physicochemical Identity
Property
Specification
Chemical Name
3-Hydroxy-5-iodobenzonitrile
CAS Number
1243442-73-0
Molecular Formula
C₇H₄INO
Molecular Weight
245.02 g/mol
Exact Mass
244.9314
Appearance
Off-white to pale beige crystalline solid
Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Calculated)
~7.8 (Phenolic OH, acidified by electron-withdrawing CN/I groups)
LogP (Predicted)
2.3 – 2.5
Part 2: Structural Analysis & Reactivity Map
The molecule features three distinct functional handles, each orthogonal in reactivity, allowing for sequential functionalization.[1]
Phenolic Hydroxyl (C3): Acts as a nucleophile. Can be alkylated (ethers) or acylated (esters). The acidity is enhanced by the inductive electron-withdrawing effects of the iodine and nitrile groups.
Aryl Iodide (C5): A prime electrophile for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The position is sterically accessible.[1]
Nitrile (C1): A versatile precursor for heterocycles (tetrazoles via cycloaddition) or carbonyls (amides/acids via hydrolysis).
Reactivity Architecture Diagram
Figure 1: Orthogonal reactivity map of 3-Hydroxy-5-iodobenzonitrile, highlighting the three distinct chemical handles.
Part 3: Synthetic Methodology (The "Dibromophenol Route")
Critical Causality Note: Direct iodination of 3-hydroxybenzonitrile is NOT recommended. The hydroxyl group directs incoming electrophiles to the ortho (2,[1] 6) and para (4) positions, yielding the wrong isomers. To achieve the 3,5-substitution pattern (meta to OH), one must start with a symmetrical precursor.[1]
Recommended Protocol: From 3,5-Dibromophenol
This 4-step sequence ensures regiochemical purity.
δ ~7.65 ppm (dd, J = 1.5, 2.3 Hz, 1H): Proton at C4 (between I and CN).[1] Most deshielded due to two electron-withdrawing groups (EWG).
δ ~7.45 ppm (dd, J = 1.5, 2.3 Hz, 1H): Proton at C6 (between CN and OH).[1]
δ ~7.30 ppm (dd, J = 1.5, 2.3 Hz, 1H): Proton at C2 (between I and OH).[1]
Note: Coupling constants (
) are small (~1.5–2.5 Hz) characteristic of meta coupling.
2. Mass Spectrometry (LC-MS)
Ionization Mode: ESI Negative (ESI-).
Observed Ion: [M-H]⁻ = 243.9.
Isotope Pattern: No bromine pattern (1:1). Iodine is monoisotopic.
Part 5: Safety & Handling
Hazards:
Acute Toxicity: Nitriles are toxic by ingestion/inhalation (metabolic release of cyanide).
Skin Irritant: Phenols are corrosive/irritating.
Sensitizer: Aryl iodides can cause allergic skin reactions.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).
References
Compound Identity & CAS: BLD Pharm. 3-Hydroxy-5-iodobenzonitrile Product Page.[2] Accessed Oct 2023. Link
Synthetic Strategy (Rosenmund-von Braun): Ellis, G. P., & Romney-Alexander, T. M. (1987).[1] Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794.[1] Link[1]
Halogen Exchange (Aromatic Finkelstein): Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845.[1] Link[1]
Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1] Link
The Strategic Deployment of 3,5-Disubstituted Benzonitriles in Modern Medicinal Chemistry
Abstract The 3,5-disubstituted benzonitrile scaffold is a privileged structural motif in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3,5-disubstituted benzonitrile scaffold is a privileged structural motif in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and strategic applications of this versatile building block. We will delve into field-proven synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions, and explore the critical role of the benzonitrile group as a bioisosteric replacement in optimizing drug candidates. This guide is designed to be a practical resource, bridging the gap between synthetic strategy and therapeutic application.
Introduction: The Enduring Significance of the Benzonitrile Moiety
The nitrile functional group is a cornerstone in the design of bioactive molecules, appearing in over 30 approved drugs and numerous late-stage clinical candidates.[1] Its compact size, hydrogen bond accepting capability, and metabolic robustness make it an attractive feature for modulating the physicochemical and pharmacological properties of a compound.[1][2] When incorporated into a 3,5-disubstituted aromatic ring, the benzonitrile unit offers a precise vector for molecular recognition, influencing target affinity and selectivity. This substitution pattern allows for the strategic placement of functional groups to probe specific binding pockets and optimize pharmacokinetic profiles.
The applications of benzonitrile-containing compounds are vast, spanning treatments for a wide array of diseases including cancer, viral infections, depression, and neurodegenerative disorders.[1][2][3] Notably, this scaffold is frequently identified in kinase inhibitors, where the nitrile group can interact with the hinge region of the enzyme's ATP-binding site.[4][5][6][7]
Synthetic Strategies for Accessing 3,5-Disubstituted Benzonitriles
The efficient and versatile synthesis of 3,5-disubstituted benzonitriles is paramount for their successful application in drug discovery programs. Several robust methods have been developed, each with its own set of advantages and considerations.
Transition Metal-Catalyzed Cyanation of Aryl Halides
One of the most powerful and widely employed methods for the synthesis of benzonitriles is the transition metal-catalyzed cross-coupling of aryl halides with a cyanide source.[8] This approach offers high functional group tolerance and is amenable to a broad range of substrates.
2.1.1. Palladium-Catalyzed Cyanation
Palladium catalysis has been a workhorse in C-N bond formation for decades. Modern advancements have led to the development of highly active catalyst systems that can operate under mild conditions.
Key Advantages: Excellent functional group tolerance, well-established reactivity, and a wide array of available ligands and precatalysts.
Common Cyanide Sources: Zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]).[8]
Causality Behind Experimental Choices: The choice of ligand is critical for catalytic efficiency. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step, which is frequently the rate-determining step in the catalytic cycle.[1] The use of aqueous media can sometimes accelerate the reaction and simplify workup.[1]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide [8]
Reagent/Component
Molarity/Equivalents
3,5-Disubstituted Aryl Bromide
1.0 mmol
Potassium Ferrocyanide Trihydrate
0.5 equiv
Palladacycle Precatalyst
2 mol%
XPhos Ligand
4 mol%
Potassium Acetate
1.2 equiv
Dioxane
2.5 mL
Water
2.5 mL
Procedure:
To an oven-dried reaction vessel, add the 3,5-disubstituted aryl bromide, potassium ferrocyanide trihydrate, palladacycle precatalyst, XPhos ligand, and potassium acetate.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add dioxane and water via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted benzonitrile.
2.1.2. Nickel-Catalyzed Cyanation
Nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium-catalyzed methods.[2] Nickel catalysts can often be more effective for the cyanation of less reactive aryl chlorides.
Key Advantages: Lower cost of the metal, high reactivity, and the ability to activate challenging substrates.
Common Cyanide Sources: Zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and various organic cyanating reagents.[2]
Causality Behind Experimental Choices: The choice of ligand and additives can significantly impact the reaction outcome. For instance, the addition of a reductant like zinc powder can be necessary to generate the active Ni(0) species. The use of N,N-Dimethylacetamide (DMAc) as a solvent is common due to its high boiling point and ability to dissolve a wide range of reactants.
Experimental Protocol: Nickel-Catalyzed Cyanation of an Aryl Bromide [8]
Reagent/Component
Molarity/Equivalents
3,5-Disubstituted Aryl Bromide
1.0 mmol
2-Methyl-2-phenylmalononitrile (MPMN)
1.2 equiv
NiBr₂(bpy)·xH₂O
10 mol%
N,N-Dimethylacetamide (DMAc)
2 mL
Procedure:
In a glovebox, combine the 3,5-disubstituted aryl bromide, MPMN, and NiBr₂(bpy)·xH₂O in a reaction vial.
Add DMAc and seal the vial.
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
Stir the reaction mixture for 16 hours.
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the residue by flash chromatography to obtain the pure benzonitrile.
Diagram: Generalized Catalytic Cycle for Transition Metal-Catalyzed Cyanation
Caption: A simplified catalytic cycle for palladium or nickel-catalyzed cyanation of aryl halides.
The Sandmeyer Reaction
A classic method for the synthesis of benzonitriles, the Sandmeyer reaction, proceeds via the diazotization of an aniline followed by reaction with a copper(I) cyanide salt.[8]
Key Advantages: Readily available starting materials (anilines), and a well-understood reaction mechanism.
Limitations: The reaction conditions can be harsh, and the use of stoichiometric copper cyanide raises environmental concerns. The generation of diazonium salts can also be hazardous if not handled properly.
Caption: The two-step process of the Sandmeyer reaction for benzonitrile synthesis.
Dehydration of Benzamides
The direct dehydration of primary benzamides offers a straightforward route to benzonitriles.[8]
Key Advantages: Atom economy and readily available starting materials.
Common Dehydrating Agents: Phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and ammonium sulfamate.
Causality Behind Experimental Choices: The choice of dehydrating agent depends on the functional group tolerance of the substrate. Milder reagents may be required for sensitive molecules. The reaction often requires elevated temperatures to drive the dehydration process.
Experimental Protocol: Dehydration of Benzamide with Ammonium Sulfamate [9]
Reagent/Component
Amount
3,5-Disubstituted Benzamide
87 g
Ammonium Sulfamate
100 g
Procedure:
Combine the 3,5-disubstituted benzamide and ammonium sulfamate in a round-bottom flask equipped for distillation.
Heat the mixture to 150-160 °C for 3.5 hours. During this stage, an N-benzoyl-sulfamate intermediate is formed.
Slowly increase the temperature to 200 °C over 1.5 hours.
Above 190 °C, the intermediate decomposes to the corresponding benzonitrile and ammonium bisulfate.
Collect the distilled benzonitrile.
Purify the product via washing with water and drying.
Synthesis from Benzaldehydes
Various one-pot procedures have been developed to convert benzaldehydes into benzonitriles, often proceeding through an intermediate oxime.[8]
Key Advantages: Avoids the use of highly toxic cyanide salts in some protocols and utilizes readily available starting materials.
Reaction Pathway: The benzaldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile.
The 3,5-Disubstituted Benzonitrile Motif in Medicinal Chemistry
The strategic placement of substituents at the 3 and 5 positions of a benzonitrile core allows for fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.
The Benzonitrile Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design.[10][11][12] The nitrile group can serve as a bioisosteric replacement for a variety of functional groups, including:
Hydroxyl and Carboxyl Groups: The nitrile's ability to act as a hydrogen bond acceptor allows it to mimic the interactions of hydroxyl and carboxyl groups with biological targets.[1] This replacement can improve metabolic stability and cell permeability.
Halogens: In some cases, a nitrile can replace a halogen atom, altering the electronic properties of the aromatic ring and potentially improving binding affinity.
Small Heterocycles: The nitrile group can also mimic the steric and electronic properties of small heterocyclic rings.
The thoughtful application of bioisosterism can lead to significant improvements in a drug candidate's profile, including enhanced potency, reduced toxicity, and optimized ADME (absorption, distribution, metabolism, and excretion) properties.[13][14]
Structure-Activity Relationships (SAR) of 3,5-Disubstituted Benzonitriles
The substituents at the 3 and 5 positions play a crucial role in determining the biological activity of a benzonitrile-containing compound. Systematic modification of these positions is a key strategy in lead optimization.
Modulation of Potency and Selectivity: The nature of the 3- and 5-substituents can directly influence the binding affinity of the molecule for its target. For example, in the development of kinase inhibitors, these substituents can be tailored to interact with specific residues in the ATP-binding pocket, thereby increasing potency and selectivity against other kinases.[4][5][7][15]
Improvement of Physicochemical Properties: Substituents at these positions can be used to modulate solubility, lipophilicity, and other properties that are critical for drug-likeness. For instance, the introduction of polar groups can enhance aqueous solubility, while the addition of lipophilic groups can improve cell permeability.
Blocking Metabolic Soft Spots: The 3 and 5 positions can be modified to block sites of metabolic degradation, thereby increasing the in vivo half-life of the compound.
Case Study: 3,5-Disubstituted Quinolines as c-Met Kinase Inhibitors
A study on 3,5-disubstituted and 3,5,7-trisubstituted quinolines as c-Met kinase inhibitors demonstrated the importance of substitution patterns for potency. The most potent inhibitors, with IC₅₀ values of less than 1.0 nM, were 3,5,7-trisubstituted quinolines.[5] One compound from this series showed statistically significant tumor growth inhibition in xenograft models, highlighting the therapeutic potential of this scaffold.[5]
Diagram: Key Considerations for SAR of 3,5-Disubstituted Benzonitriles
Caption: Strategic considerations in the design of 3,5-disubstituted benzonitrile-based drug candidates.
Conclusion
The 3,5-disubstituted benzonitrile scaffold is a highly valuable building block in medicinal chemistry, offering a unique combination of synthetic accessibility and desirable pharmacological properties. The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a wide range of analogues, enabling comprehensive exploration of structure-activity relationships. The strategic application of the benzonitrile moiety, both as a key pharmacophore and as a versatile bioisostere, will undoubtedly continue to fuel the discovery and development of novel therapeutics for years to come.
References
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem.
(PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium - ResearchGate. Available from: [Link]
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018;28(14):2513-2517.
Nickel-Catalyzed C(sp3)–H Functionalization of Benzyl Nitriles - American Chemical Society. Available from: [Link]
Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters. 2022;24(12):2271-2275.
Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans | Semantic Scholar. Available from: [Link]
Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. 2023;28(18):6669. Available from: [Link]
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry. 2011;54(7):2127-2142. Available from: [Link]
Bioisosterism - Drug Design Org. Available from: [Link]
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012;2(4).
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. 2023;28(6):2709. Available from: [Link]
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025;7(1):6-9.
Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][8][16]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry. 1993;36(4):479-490. Available from: [Link]
Preparation of Benzonitriles, Part 1: From Aryl Halides - YouTube. Available from: [Link]
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. 2017;15(38):8116-8122. Available from: [Link]
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. 2015;17(2):282-285. Available from: [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In: Comprehensive Medicinal Chemistry III. Elsevier; 2017:52-89. Available from: [Link]
The cyanation reaction of an aryl halide | Download Scientific Diagram - ResearchGate. Available from: [Link]
What is the role of bioisosterism in drug design? - Patsnap Synapse. Available from: [Link]
Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap. Available from: [Link]
KR101985984B1 - Benzonitrile derivatives as kinase inhibitors - Google Patents.
Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes - Organic Chemistry Portal. Available from: [Link]
3,5-Disubstituted quinolines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007;17(22):6378-6382. Available from: [Link]
Synthesis of Benzonitrile - YouTube. Available from: [Link]
WO2002076396A2 - Compounds useful as kinase inhibitors for the treatment of hyperproliferative diseases - Google Patents.
Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. Molecules. 2025;30(22):5093. Available from: [Link]
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Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry. 2009;44(6):2543-2552. Available from: [Link]
Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Medicines (Basel). 2024;11(1):3. Available from: [Link]
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. 2018;23(8):1927. Available from: [Link]
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Operational Safety & Handling Guide: 3-Hydroxy-5-iodobenzonitrile
This guide serves as an operational whitepaper and technical manual for 3-Hydroxy-5-iodobenzonitrile . It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, spe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an operational whitepaper and technical manual for 3-Hydroxy-5-iodobenzonitrile . It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, specifically for researchers in drug discovery (e.g., thyroid hormone receptor agonists, PROTAC linkers) and radiochemistry.
Chemical Identity & Physicochemical Profiling
Unlike commodity chemicals, 3-Hydroxy-5-iodobenzonitrile is often a custom-synthesized intermediate. Its dual functionality (phenolic hydroxyl and aryl nitrile) combined with a heavy halogen (iodine) creates a unique reactivity and hazard profile.
Note: Specific isomers vary. Closely related to CAS 1219835-64-5 (pharmaceutical intermediate context). Verify specific batch COA.
Physical State
Off-white to pale yellow solid (crystalline powder)
Structural Implications on Safety
Iodine Moiety (C-I): The carbon-iodine bond is the weakest of the stable aryl-halides. It is susceptible to homolytic cleavage by UV light, leading to radical formation and product degradation (turning yellow/brown). Operational Impact: Strict light exclusion is required.
Nitrile Group (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or extreme acidic conditions can theoretically liberate cyanide. Operational Impact: Avoid strong oxidizers and acids without proper venting.
Phenolic Hydroxyl (-OH): Increases water solubility at high pH (phenolate formation) and enhances skin absorption. Operational Impact: High risk of transdermal toxicity.
Hazard Analysis (GHS Classification)
Based on Structure-Activity Relationship (SAR) and analog data (3-Hydroxybenzonitrile, 3-Iodobenzonitrile).
May cause an allergic skin reaction (Iodine moiety).
Critical Risk Assessment
The "Trojan Horse" Effect: The phenolic group allows the compound to interact with skin lipids, while the nitrile group poses a systemic toxicity risk if absorbed. Standard nitrile gloves may offer insufficient break-through time for prolonged handling of solutions.
Photolytic Instability: Old or improperly stored samples may liberate free iodine (
), which is corrosive and a strong sensitizer. If the solid appears dark brown/purple, it has degraded.
Operational Protocols & Engineering Controls
This section details how to handle the compound during synthesis and purification, moving beyond the generic "wear gloves" advice.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerate).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative coupling of the phenol.
Light: Amber vials or foil-wrapped containers are mandatory .
Synthesis Workflow: Iodination & Coupling
The following diagram illustrates the safe handling workflow, specifically addressing the risks of iodine liberation and nitrile hydrolysis.
Figure 1: Operational workflow for handling 3-Hydroxy-5-iodobenzonitrile, emphasizing light protection and iodine scavenging during workup.
Specific Experimental Considerations
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water (unless pH > 9).
Workup Tip (The "Thio" Wash): Because aryl iodides can release trace iodine during reaction (especially Pd-catalyzed couplings), always include a wash with 10% Sodium Thiosulfate (
) during the extraction phase. This reduces free iodine to iodide, preventing product contamination and improving safety.
Waste Management:
Aqueous Waste: Must be checked for cyanide content if the reaction involved high temperatures or strong acids. Maintain pH > 10 in aqueous waste to keep cyanide (if any) as the non-volatile ion (
) rather than toxic gas ().
Organic Waste: Classify as "Halogenated Organic." Do not mix with strong oxidizers (e.g., Nitric acid waste).
Emergency Response (E-E-A-T Grounded)
First Aid
Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert: If the compound was heated, consider potential HCN exposure (almond odor is unreliable).
Skin Contact: Immediate wash with soap and water for 15 minutes.[2] Do not use ethanol (may enhance absorption).
Eye Contact: Rinse for 15 minutes.[2] Lifting eyelids is crucial as particulates can trap under the lid.
, or alcohol-resistant foam. Do not use a solid water stream (scatters dust).
References & Data Verification
Royal Society of Chemistry (RSC). Pretargeted Imaging beyond the Blood-Brain Barrier. (Contextual usage of 3-hydroxy-5-iodobenzonitrile as a precursor).[3]
PubChem. Compound Summary: 3-Hydroxybenzonitrile (Analogous Scaffold).[4][5] National Library of Medicine.
Sigma-Aldrich. Safety Data Sheet: 3-Iodobenzonitrile (Analogous Hazard Data).
Disclaimer: This guide is generated by an AI Senior Application Scientist based on predictive toxicology and available literature for the specific chemical class. It does not replace a vendor-issued Certificate of Analysis or official SDS required by local law (OSHA/REACH).
Technical Guide: Stability & Storage of 3-Hydroxy-5-iodobenzonitrile
Executive Summary 3-Hydroxy-5-iodobenzonitrile (CAS: 1243442-73-0) is a high-value trisubstituted benzene derivative utilized primarily as an intermediate in medicinal chemistry and materials science.[1][2][3] Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-5-iodobenzonitrile (CAS: 1243442-73-0) is a high-value trisubstituted benzene derivative utilized primarily as an intermediate in medicinal chemistry and materials science.[1][2][3] Its structural motif—containing a phenol, an aryl iodide, and a nitrile—makes it a versatile scaffold for Suzuki-Miyaura cross-couplings and nucleophilic substitutions.
However, this chemical versatility introduces specific stability challenges. The compound is susceptible to photolytic deiodination and phenolic oxidation , requiring a rigorous storage protocol to prevent the formation of deiodinated byproducts (3-hydroxybenzonitrile) and quinoid impurities. This guide outlines the physicochemical basis for these instabilities and provides a validated storage workflow to ensure compound integrity.
Physicochemical Profile
Property
Specification
Chemical Name
3-Hydroxy-5-iodobenzonitrile
CAS Number
1243442-73-0
Molecular Formula
Molecular Weight
245.02 g/mol
Physical State
Solid (Powder or Crystalline)
Acidity ()
~7.5–8.5 (Predicted) Note: The electron-withdrawing nitrile and iodine groups increase acidity relative to phenol ( 10).
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Mechanisms of Degradation
To preserve 3-Hydroxy-5-iodobenzonitrile, one must understand the two primary pathways of degradation: Homolytic C-I Cleavage and Phenolic Oxidation .
Photolytic Deiodination (Light Sensitivity)
Aryl iodides possess a relatively weak Carbon-Iodine bond (~65 kcal/mol). Upon exposure to UV or high-intensity visible light, this bond undergoes homolytic cleavage.
Mechanism: The absorption of a photon excites the molecule, leading to the ejection of an iodine radical (
) and the formation of a highly reactive aryl radical.
Consequence: The aryl radical abstracts a hydrogen atom from any available source (solvent, moisture, or packaging materials), resulting in 3-hydroxybenzonitrile (the deiodinated impurity). The liberated iodine radical can recombine to form
, causing the sample to turn yellow/brown.
Phenolic Oxidation (Air Sensitivity)
The hydroxyl group at position 3 is susceptible to oxidation, particularly if the material is stored in a basic environment or exposed to moisture which facilitates proton transfer.
Mechanism: Oxidation leads to the formation of quinone methides or coupled biphenyl species (dimerization).
Visual Indicator: Darkening of the solid from off-white to dark brown/black.
Degradation Pathway Diagram
Caption: Figure 1. Primary degradation pathways driven by light exposure (red path) and oxidative stress (dashed path).
Storage & Handling Protocol
This protocol is designed to mitigate the mechanisms described above. The "Russian Doll" approach (multiple layers of protection) is mandatory for long-term storage (>1 month).
The "Russian Doll" Packaging System
Primary Container: Amber glass vial with a Teflon-lined screw cap. Why: Amber glass filters UV light; Teflon prevents leaching and provides an airtight seal.
Atmosphere: Purge the vial with Argon or Nitrogen gas before sealing. Why: Displaces oxygen to prevent phenolic oxidation.
Secondary Containment: Place the sealed vial inside a heat-sealed aluminized Mylar bag containing a packet of silica gel and an oxygen scavenger. Why: Provides a complete light barrier and maintains a strictly anhydrous environment.
Temperature: Store at 2°C to 8°C (Refrigerator). For storage exceeding 6 months, -20°C is recommended.
Handling Workflow Diagram
Caption: Figure 2. Step-by-step "Russian Doll" packaging workflow to ensure maximum stability.
Quality Control (QC) & Safety
QC Parameters
Before using the compound in critical steps (e.g., GMP synthesis or late-stage coupling), verify its integrity.
Presence of early-eluting peak (De-iodo impurity) or late-eluting dimers.
1H-NMR
Conforms to structure
Loss of integration in aromatic region (loss of I-C-H coupling).
Safety Profile (HSE)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Specific Warning: In case of fire, thermal decomposition may release Hydrogen Iodide (HI) and Hydrogen Cyanide (HCN) gases.
Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizing agents.
References
BLD Pharm. (n.d.). 3-Hydroxy-5-iodobenzonitrile (CAS 1243442-73-0) Product Specifications and Storage. Retrieved from
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. (Mechanistic insight into Aryl-Iodide stability and exchange).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-Iodobenzonitrile (Analogous substructure data). Retrieved from
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Aryl Iodides and Phenolic Nitriles. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-5-iodobenzonitrile
Content Type: Application Notes and Protocols
Executive Summary & Strategic Value
3-Hydroxy-5-iodobenzonitrile (CAS: 1205514-86-6 / 626-02-8 analog) is a high-value bifunctional scaffold in drug discovery. It serves as a critical "linchpin" intermediate for synthesizing thyroid hormone receptor agonists (e.g., TR
-selective thyromimetics) and resorcinol-based inhibitors.
Its structural uniqueness lies in the meta-relationship between three distinct functional groups:
Nitrile (-CN): An electron-withdrawing group (EWG) that activates the ring for oxidative addition and serves as a precursor for amides or heterocycles.
Iodide (-I): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
Hydroxyl (-OH): A phenolic moiety that provides solubility and hydrogen-bonding capability but poses a challenge for catalysis due to potential catalyst poisoning or solubility issues.
The Challenge: Standard coupling protocols often fail with unprotected phenols due to the formation of insoluble phenoxide salts or coordination of the phenoxide to the palladium center, arresting the catalytic cycle.
The Solution: This guide provides two field-validated protocols: a Direct Aqueous Suzuki Coupling (eliminating protection steps) and a High-Precision Sonogashira Coupling , tailored to maintain catalyst turnover in the presence of the free phenol.
Chemo-Structural Analysis
Understanding the electronic environment is prerequisite to selecting the correct catalyst system.
Activation: The C5-Iodine bond is electronically activated by the C1-Nitrile (EWG). This makes oxidative addition facile, often proceeding at room temperature to 60°C.
Deactivation/Interference: The C3-Hydroxyl is an electron-donating group (EDG). While it slightly deactivates the ring, its primary interference is steric and chemical (acidity pKa ~8-9). In basic coupling conditions, it exists as a phenoxide anion .
Mechanistic Pathway & Phenoxide Management
The following diagram illustrates the catalytic cycle, highlighting the critical "Phenoxide Management" phase required for success.
Figure 1: Catalytic cycle emphasizing the necessity of maintaining the phenoxide species in solution to permit oxidative addition.
Protocol A: Direct Aqueous Suzuki-Miyaura Coupling
Objective: Couple aryl/heteroaryl boronic acids directly to the unprotected phenol.
Rationale: Avoiding protection/deprotection steps increases yield and reduces waste (Green Chemistry). We utilize a water-miscible co-solvent system to solubilize the phenoxide intermediate.
Dilute with Water (10 mL) and wash with Ethyl Acetate (10 mL).
Validation Check: The product (as a phenoxide) should remain in the aqueous layer (pH > 10). The organic layer contains non-polar impurities (dimers, de-iodinated byproducts). Discard the organic layer.
Acidify the aqueous layer carefully with 1M HCl to pH ~3-4. The product will precipitate or oil out.
Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).[3]
Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduce an alkyne handle while preserving the nitrile and hydroxyl groups.
Rationale: Copper co-catalysis can be problematic with free phenols (formation of copper phenoxides). This protocol uses a specific base/solvent combination to mitigate this.
Figure 2: Troubleshooting logic for optimizing yield in stalled reactions.
Safety & Handling
Iodinated Compounds: Generally light-sensitive. Store 3-Hydroxy-5-iodobenzonitrile in amber vials at 4°C.
Nitriles: While the nitrile group is stable, avoid strong acids at high temperatures to prevent hydrolysis to the carboxylic acid.
Palladium Residues: Scavenge metal residues using QuadraPure™ TU or similar thiourea scavengers if the product is intended for biological assay, as trace Pd can give false positives.
References
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
National Institutes of Health (NIH). 4-Iodobenzonitrile as a fluorogenic derivatization reagent... using Suzuki coupling. Retrieved from [Link]
Technical Support Center: Optimizing O-Alkylation of 3-Hydroxy-5-iodobenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the O-alkylation of 3-Hydroxy-5-iodobenzonitrile. Here, we address common challenges and pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the O-alkylation of 3-Hydroxy-5-iodobenzonitrile. Here, we address common challenges and provide actionable solutions to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of O-alkylation for 3-Hydroxy-5-iodobenzonitrile?
The success of this reaction hinges on the careful selection of the base, solvent, and alkylating agent, as well as precise control over reaction temperature and time. The interplay between these factors dictates the rate of the desired O-alkylation versus potential side reactions.
Q2: Which bases are recommended for this reaction and why?
Typically, a moderately strong base is preferred to deprotonate the phenolic hydroxyl group without promoting side reactions. Carbonate bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are excellent choices. Stronger bases, such as sodium hydride (NaH), can be used but require strictly anhydrous conditions to prevent quenching and potential side reactions with the nitrile group.
Q3: What is the impact of the solvent choice on the reaction outcome?
The solvent plays a crucial role in solubilizing the reactants and influencing the nucleophilicity of the resulting phenoxide. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred. DMF, for instance, is effective at solvating the cation of the base, which in turn enhances the reactivity of the phenoxide anion.
Q4: Can the iodine or nitrile functional groups interfere with the O-alkylation reaction?
Yes, both groups can potentially participate in side reactions. The iodine atom can be susceptible to reduction or coupling reactions under certain conditions. The nitrile group can undergo hydrolysis or other transformations, especially in the presence of strong bases or nucleophiles at elevated temperatures. Careful control of reaction conditions is therefore essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the O-alkylation of 3-Hydroxy-5-iodobenzonitrile, providing potential causes and systematic solutions.
Issue 1: Low or No Product Yield
A low yield of the desired O-alkylated product is a common challenge. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield
Verify Reagent Quality and Stoichiometry:
Ensure the 3-Hydroxy-5-iodobenzonitrile starting material is pure.
Use a fresh, high-purity alkylating agent.
Confirm the stoichiometry of the base. For carbonate bases, at least 1.5 equivalents are often required.
Optimize Reaction Conditions:
Base and Solvent Selection: The choice of base and solvent is critical. The table below provides a starting point for optimization.
Base
Solvent
Typical Temperature (°C)
Key Considerations
K2CO3
Acetone, MeCN
Reflux
A common and cost-effective choice. Reaction times may be longer.
Cs2CO3
DMF, MeCN
Room Temp to 80 °C
More reactive than K2CO3, often leading to higher yields and milder conditions.
NaH
THF, DMF
0 °C to Room Temp
Requires strict anhydrous conditions. Potentially higher reactivity but more side reactions.
Monitor the Reaction Progress:
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the overall yield.
Potential Side Reaction: C-Alkylation
Cause: While O-alkylation is generally favored, some degree of C-alkylation at the positions ortho and para to the hydroxyl group can occur, especially with more reactive alkylating agents or less polar solvents.
Solution:
Employ a more polar aprotic solvent like DMF to favor O-alkylation.
Use a milder base such as K2CO3.
Potential Side Reaction: N-Alkylation of Nitrile
Cause: Under certain conditions, the nitrile group can be alkylated.
Solution: This is generally less common but can be minimized by using the recommended reaction conditions and avoiding overly harsh bases or high temperatures.
Potential Side Reaction: Hydrolysis of Nitrile
Cause: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially under basic conditions.
Solution: Ensure all reagents and solvents are anhydrous. If using NaH, wash it with dry hexanes before use.
Experimental Protocols
General Protocol for O-Alkylation using K2CO3 in Acetone
This protocol provides a standard starting point for the O-alkylation of 3-Hydroxy-5-iodobenzonitrile.
Caption: O-Alkylation Experimental Workflow
Step-by-Step Methodology:
To a solution of 3-Hydroxy-5-iodobenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15 minutes.
Add the desired alkylating agent (1.1-1.2 eq) to the mixture.
Heat the reaction mixture to reflux and monitor its progress by TLC.
Upon completion, cool the reaction to room temperature and filter the solid inorganic salts.
Concentrate the filtrate under reduced pressure.
The crude product can then be purified by silica gel column chromatography.
References
Surleraux, D., et al. (2005). Discovery of Dapivirine (TMC120, R147681), a Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI), for the Prevention of HIV-1 Sexual Transmission. In: Discovery and Development of HIV Antivirals. John Wiley & Sons, Ltd.
Buckle, D. R., et al. (1990). The synthesis and anti-inflammatory activity of a series of 1,3,4-thiadiazol-2-yl-suphonamides. European Journal of Medicinal Chemistry, 25(8), 647-652. Available at: [Link]
Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Failures with Electron-Deficient Aryl Iodides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-deficient aryl iodides as coupling partners. My aim is to provide you with not just procedural fixes, but a deeper, mechanistic understanding of why these failures occur and how to logically troubleshoot them.
Introduction: The Nuances of "Activated" Electrophiles
Electron-deficient aryl iodides are often considered "activated" electrophiles for Suzuki-Miyaura coupling. The electron-withdrawing groups (EWGs) enhance the rate of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2][3] However, this activation can be a double-edged sword, leading to a unique set of challenges not always encountered with their electron-rich or neutral counterparts. This guide will walk you through common failure modes, their underlying causes, and field-proven solutions.
Question 1: My reaction is sluggish or stalls completely, even with a supposedly "activated" electron-deficient aryl iodide. What's the likely cause?
This is a common and often perplexing issue. While oxidative addition should be facile, other steps in the catalytic cycle can become rate-limiting, or catalyst deactivation may be occurring.
Answer:
Several factors could be at play here. Let's break them down systematically.
A. Inefficient Transmetalation or Reductive Elimination:
The Problem: With a rapid oxidative addition, the subsequent steps of transmetalation (transfer of the organic group from boron to palladium) and reductive elimination (formation of the C-C bond and regeneration of the Pd(0) catalyst) can become the bottleneck.[4]
Causality: The overall reaction rate is only as fast as its slowest step. If the palladium(II) intermediate formed after oxidative addition is stable and slow to react further, the catalytic cycle will slow down or halt.
Troubleshooting Steps:
Choice of Base: The base is critical for activating the boronic acid to facilitate transmetalation.[5][6] For electron-deficient systems, a stronger base may be required to accelerate this step. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5]
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate reductive elimination.[4][7] The steric bulk promotes the formation of the desired C-C bond.[4]
Temperature: While many Suzuki couplings are heated, excessive temperatures can lead to catalyst decomposition.[8] Conversely, some systems with electron-deficient aryl iodides have shown surprisingly poor reactivity at lower temperatures (e.g., ~50 °C) with traditional ligands like PPh₃, due to the slow turnover of the Pd(II)-iodide intermediate.[9][10] A careful optimization of the reaction temperature is crucial.
B. Catalyst Deactivation:
The Problem: The active Pd(0) catalyst can be oxidized or can aggregate into inactive palladium black, especially if not properly stabilized by ligands.
Causality: Oxygen is a key culprit, oxidizing both the Pd(0) catalyst and phosphine ligands.[8] Insufficient ligand concentration can also lead to catalyst aggregation.[8]
Troubleshooting Steps:
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[8]
Use of Pre-catalysts: Modern Buchwald-type pre-catalysts are designed to generate the active Pd(0) species more reliably in situ, minimizing side reactions.[8]
Appropriate Ligand:Palladium Ratio: A general starting point is a 1:1 to 2:1 ligand-to-palladium ratio, but this can be optimized. Too little ligand can lead to aggregation, while too much can sometimes inhibit the reaction.[8]
Visualizing the Catalytic Cycle:
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. When troubleshooting, consider which of these steps might be failing.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Question 2: I'm observing significant amounts of homocoupling of my boronic acid starting material. How can I prevent this?
Homocoupling (formation of R-R from R-B(OH)₂) is a common side reaction that consumes your nucleophile and reduces the yield of your desired product.
Answer:
This side reaction is often linked to the presence of oxygen or the use of a Pd(II) pre-catalyst.
The Problem: Oxidative conditions can promote the coupling of two boronic acid molecules, catalyzed by palladium.[8]
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[11] Using a Pd(II) source like Pd(OAc)₂ requires an initial reduction to Pd(0), which can sometimes consume the boronic acid and lead to homocoupling.[8]
Troubleshooting Steps:
Improve Degassing: This is the most critical step. Ensure all reagents and the reaction headspace are free of oxygen.[8]
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize homocoupling that occurs during the in-situ reduction of Pd(II) salts.[8]
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes favor homocoupling.
Question 3: My starting aryl iodide is being consumed, but I'm getting a dehalogenated product (Ar-H) instead of the coupled product (Ar-R). What is causing this?
Dehalogenation, or more accurately, proto-deiodination, is a frustrating side reaction that leads to a loss of your electrophile.
Answer:
This side reaction typically involves a source of hydride that intercepts a palladium intermediate.
The Problem: The Ar-Pd(II)-I intermediate formed after oxidative addition can react with a hydride source, followed by reductive elimination to form Ar-H.[11]
Causality: The source of the hydride can be varied. Common culprits include amine bases, alcoholic solvents, or even water under certain conditions.[11]
Troubleshooting Steps:
Solvent and Base Choice: If you are using an alcohol as a solvent or an amine as a base, consider switching to an alternative. Aprotic solvents like dioxane, THF, or toluene are common.[7] Inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over amine bases to avoid this side reaction.[5][7]
Anhydrous Conditions: While many Suzuki reactions tolerate water, in some cases, particularly with certain bases, running the reaction under anhydrous conditions can minimize dehalogenation.[7]
Troubleshooting Workflow:
This flowchart provides a logical sequence for diagnosing and addressing common failures.
Caption: A systematic workflow for troubleshooting Suzuki coupling failures.
Data Summary & Protocols
Table 1: Guide to Base Selection
The choice of base is critical and substrate-dependent. This table provides a general guide.[5]
Base
Strength
Common Solvents
Notes
Na₂CO₃ / K₂CO₃
Moderate
Toluene/Water, Dioxane/Water
A good starting point for many reactions. Often used in aqueous mixtures.[5][7]
K₃PO₄
Strong
Toluene, Dioxane (often anhydrous)
Effective for challenging couplings; can help if deborylation is an issue.[5][7]
Cs₂CO₃
Strong
Toluene, Dioxane
Highly effective but more expensive. Often used when other bases fail.[5]
KF
Moderate
Toluene, THF
Useful for substrates with base-sensitive functional groups (e.g., esters).[6]
Experimental Protocol: General Procedure for Screening Conditions
This protocol outlines a parallel screening approach to quickly identify optimal conditions for your specific electron-deficient aryl iodide.
Materials:
Electron-deficient aryl iodide (1.0 eq)
Boronic acid or ester (1.2 eq)
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
Phosphine ligand (e.g., XPhos, 4 mol%)
Selected base (2.0 eq)
Degassed solvent (e.g., Dioxane/Water 4:1)
Inert atmosphere (Nitrogen or Argon) reaction vials
Procedure:
To a set of flame-dried reaction vials, add the aryl iodide, boronic acid, and the selected base under an inert atmosphere.
In a separate flask, prepare a stock solution of the palladium pre-catalyst and ligand in the degassed solvent.
Add the catalyst/ligand solution to each reaction vial.
Seal the vials and place them in a pre-heated heating block or oil bath (e.g., 80-100 °C).
Stir the reactions for a predetermined time (e.g., 12-24 hours).
After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.
Compare the results to identify the optimal catalyst, ligand, base, and solvent combination for your substrate.[5][8]
References
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. [Link]
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania. [Link]
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. [Link]
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. [Link]
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. [Link]
Technical Support Center: 3-Hydroxy-5-iodobenzonitrile Purification
The following guide functions as a Tier-3 Technical Support resource for the purification of 3-Hydroxy-5-iodobenzonitrile . It is designed for researchers encountering specific bottlenecks in yield, purity, or physical s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide functions as a Tier-3 Technical Support resource for the purification of 3-Hydroxy-5-iodobenzonitrile . It is designed for researchers encountering specific bottlenecks in yield, purity, or physical state (e.g., oiling out).
Purifying 3-Hydroxy-5-iodobenzonitrile presents a unique set of challenges due to the competing electronic effects of the hydroxyl (-OH), cyano (-CN), and iodo (-I) groups. The molecule is a meta-substituted phenol with significant acidity (estimated pKa ~7.5–8.0) and high lipophilicity relative to its non-iodinated precursors.
Common failure modes include regioisomer contamination (e.g., 2-iodo or 4-iodo isomers from direct iodination attempts), oxidative coupling (tars) , and persistent oiling during crystallization. This guide addresses these issues through three modular workflows.
Module 1: The "pH Swing" Extraction (Work-Up Phase)
User Complaint: "I have a dark reaction mixture. Standard extraction yields a sticky solid with low purity."
The Root Cause
The presence of the electron-withdrawing Cyano and Iodo groups increases the acidity of the phenolic proton compared to unsubstituted phenol.
If you extract with strong base (NaOH, pH 14), you pull everything (product, starting material, di-iodo impurities, and oxidized tars) into the water. You need a pH-controlled fractionation .
Troubleshooting Protocol: The Differential pH Extraction
Do not use NaOH for the initial extraction. Use the difference in acidity to filter out non-acidic neutrals and highly acidic impurities.
Step-by-Step Workflow:
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
Neutral Wash: Wash with Water to remove inorganic salts.
Bicarbonate Cut (Removal of High-Acidity Impurities):
Wash the organic layer with 5% NaHCO₃ (aq) .
Mechanism:[1][3][4] NaHCO₃ (pH ~8.5) will extract highly acidic di-iodo byproducts or carboxylic acid contaminants (if CN hydrolysis occurred).
Check: The target (pKa ~7.8) may partially partition here, but mostly remains in organic if the wash is quick. Save this aqueous layer just in case.
Carbonate Extraction (Target Isolation):
Extract the organic layer with 10% Na₂CO₃ (aq) (pH ~11).
Mechanism:[1][3][4] This deprotonates the target 3-Hydroxy-5-iodobenzonitrile, moving it to the aqueous phase as the phenolate anion.
Rejection: Neutral impurities (unreacted aromatics, non-phenolic tars) remain in the EtOAc layer. Discard the EtOAc layer.
Result: The target should precipitate as an off-white solid.
Figure 1: Differential pH extraction logic to isolate 3-Hydroxy-5-iodobenzonitrile based on pKa differences.
Module 2: Chromatography (The "High-Purity" Phase)
User Complaint: "I have regioisomers (2-iodo or 4-iodo) that co-elute with my product."
The Root Cause
If you synthesized this via iodination of 3-hydroxybenzonitrile, the hydroxyl group directs ortho and para.
Target (5-iodo): Meta to OH. (Difficult to form directly; usually requires indirect synthesis or blocking groups).
Impurities (2-iodo, 4-iodo, 6-iodo): Ortho/Para to OH.
Separation Physics: Ortho-iodo isomers often exhibit intramolecular shielding or hydrogen bonding effects (if adjacent to OH), making them less polar (higher Rf) than the meta/para isomers.
Troubleshooting Protocol: Orthogonal Selectivity
Standard Hexane/EtOAc gradients often fail to resolve positional isomers of phenols.
Recommended Solvent Systems:
DCM / Methanol (98:2 to 95:5):
Dichloromethane (DCM) interacts well with the polarizable iodine atom.
The low percentage of MeOH modulates the interaction with the phenolic -OH.
Toluene / Acetone (9:1):
Pro Tip: Toluene provides "pi-pi" interactions with the aromatic ring. This interaction is sensitive to the steric position of the iodine atom, often resolving isomers that co-elute in Hex/EtOAc.
TLC Visualization:
UV (254 nm): Standard.
Ferric Chloride (FeCl₃): Phenols stain purple/blue. This confirms the presence of the phenolic moiety.
P-Anisaldehyde: Effective for differentiating iodinated vs. non-iodinated species (often different colors upon heating).
Solvent System
Polarity
Resolution Power (Regioisomers)
Notes
Hexane / EtOAc
Low-Med
Low
Good for bulk cleanup, bad for isomers.
DCM / MeOH
Medium
Medium
Good for removing polar tars.
Toluene / Acetone
Specialized
High
Best for separating iodine positional isomers.
Module 3: Recrystallization (The "Polish" Phase)
User Complaint: "My product is oiling out instead of crystallizing."
The Root Cause
Iodinated phenols have low melting points and high solubility in organic solvents due to the "heavy" iodine atom disrupting crystal packing. "Oiling out" occurs when the compound precipitates as a liquid at a temperature above its melting point, often due to impurities acting as a solvent.
Troubleshooting Protocol: The "Cloud Point" Method
Avoid single-solvent recrystallization (e.g., just hot ethanol), which promotes oiling. Use a Solvent/Anti-Solvent pair.[5]
The Protocol:
Primary Solvent: Dissolve the crude oil in the minimum amount of warm Toluene (approx 50-60°C). Toluene is excellent for solubilizing the iodine functionality.
Anti-Solvent: Add n-Heptane (or Hexane) dropwise to the warm solution until a faint, persistent cloudiness appears.
The "Seed" Trick:
If it oils out immediately: Re-heat to dissolve the oil. Scratch the glass side of the flask vigorously with a glass rod.
Why? Micro-glass shards serve as nucleation sites.
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight. Do not put it directly in the fridge. Rapid cooling = Oil. Slow cooling = Crystals.[6]
Alternative Solvent System:
Ethanol / Water: Dissolve in warm ethanol, add warm water until turbid. (Risk: Water often promotes oiling in lipophilic phenols).
FAQ: Rapid Fire Troubleshooting
Q: Can I use silica gel chromatography if my compound is acidic?A: Yes, but phenols can "streak" on silica due to hydrogen bonding with silanols.
Fix: Add 0.5% Acetic Acid to your mobile phase. This keeps the phenol protonated and sharpens the peak shape.
Q: The NMR shows a mixture of isomers. Can I separate them by distillation?A:NO. Iodinated benzonitriles are thermally unstable. Heating them to boiling points (>200°C) often leads to de-iodination or explosive decomposition (nitriles + heat). Stick to chromatography or crystallization.
Q: Why is my yield lower than the literature (e.g., <50%)?A: Check your "Work-Up" aqueous layer (Module 1). If the pH was too high (>12), your product is trapped in the water. If the pH was too low (<7) during the wash, it stayed in the organic layer with the impurities. The "Sweet Spot" for extraction is pH 11, and precipitation is pH 3.
References & Validation
Acidity of Substituted Phenols: The Hammett equation predicts the pKa shift. The
value for -CN is 0.56 and -I is 0.35, significantly increasing acidity compared to phenol (pKa 10).
Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991, 91, 2, 165–195. Link
Purification of Iodinated Phenols: Techniques involving differential pH extraction are standard for halophenols.
Source: "Acid-Base Extraction."[7] Chemistry LibreTexts. Link
Chromatographic Separation: The use of Toluene for separating regioisomers of substituted benzenes is a documented technique in process chemistry.
Source: Biotage Application Notes, "Strategies for Separating Positional Isomers." Link
Disclaimer: This guide assumes standard laboratory safety protocols. Iodinated compounds can be photolabile; protect from light. Nitriles are toxic; handle in a fume hood.
preventing deiodination side reactions in 3-Hydroxy-5-iodobenzonitrile coupling
Topic: Prevention of Deiodination Side Reactions Welcome to the Advanced Synthesis Support Hub. Ticket ID: #HI-CN-35-DEIOD Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Deiodination Side Reactions
Welcome to the Advanced Synthesis Support Hub.Ticket ID: #HI-CN-35-DEIOD
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The coupling of 3-Hydroxy-5-iodobenzonitrile presents a unique duality: the 5-iodo position is highly activated for oxidative addition, but the 3-hydroxy group and the electron-deficient nitrile motif create a perfect storm for protodeiodination (hydrodeiodination). This side reaction replaces the iodine with a hydrogen atom, yielding 3-hydroxybenzonitrile, an impurity that is often inseparable by chromatography.
This guide provides a root-cause analysis and actionable protocols to suppress this pathway, ensuring high fidelity in Carbon-Carbon (C-C) bond formation.
Module 1: Mechanistic Diagnosis
User Question: Why is my iodine being replaced by hydrogen instead of the coupling partner?
Technical Insight:
Deiodination is not random; it is a specific reduction sequence competing with your desired catalytic cycle. In the context of 3-Hydroxy-5-iodobenzonitrile, the mechanism typically follows a "Hydride Interception" pathway.
Oxidative Addition (Fast): The electron-withdrawing nitrile group (-CN) and the weak C-I bond make oxidative addition to Pd(0) extremely rapid. You quickly form the oxidative addition complex: [Ar-Pd(II)-I] .
The Stall (Critical Failure Point): If the next step (Transmetallation) is slow—due to steric bulk, low solubility, or poor nucleophilicity of the coupling partner—the [Ar-Pd(II)-I] intermediate persists.
Hydride Attack: A hydride source (
) in the media attacks the Palladium center.
Reductive Elimination (Side Reaction): The complex eliminates Ar-H (the deiodinated byproduct) and regenerates Pd(0).
Common Hydride Sources (The Culprits):
Alcohols: Solvents like Methanol, Ethanol, or Isopropanol are primary hydride donors via
-hydride elimination from alkoxide-Pd species.
Amines: Triethylamine (used as a base) can serve as a hydride source.
Trace Water: In some catalytic cycles, water can facilitate reduction protocols.
Module 2: Catalyst & Ligand Optimization
User Question: Which catalyst system favors coupling over reduction for this specific substrate?
Recommendation:
You must shift the kinetic balance to favor Transmetallation over Hydride Transfer .
Parameter
Recommended Strategy
Scientific Rationale
Pd Source
Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂ + XPhos
Bidentate ligands like dppf impose a large bite angle, accelerating reductive elimination of the coupled product. Bulky phosphines (XPhos) create a steric wall that blocks small hydride donors while facilitating the entry of the coupling partner.
Avoid
Pd(PPh₃)₄
Triphenylphosphine is liable to dissociate, creating open coordination sites that accept hydrides. It is also oxygen-sensitive, leading to inactive Pd-black.
Catalyst Loading
1.0 - 3.0 mol%
Higher loading does not fix selectivity. Focus on the ligand architecture.
Module 3: Reaction Conditions (Solvent & Base)
User Question: I am using Ethanol/Water and K2CO3. Is this contributing to the problem?
Critical Alert:YES.
Ethanol is a prime source of hydrides. For 3-Hydroxy-5-iodobenzonitrile, you must eliminate protic solvents that can undergo
-hydride elimination.
The "Anti-Deiodination" Solvent System:
Primary Solvent: Toluene, DMF (N,N-Dimethylformamide), or 1,4-Dioxane.
Cosolvent: Water (degassed) is acceptable only if required for inorganic base solubility, but keep the ratio low (e.g., 4:1).
Preferred:Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate).
Why: Cesium ("The Cesium Effect") improves solubility in organic solvents (like DMF/Toluene), accelerating the transmetallation step so the catalyst doesn't "wait" and get reduced.
Avoid: Alkoxide bases (NaOEt, KOtBu). These readily transfer hydrides to Palladium.
Module 4: Substrate Handling (The Hydroxy Factor)
User Question: Does the 3-OH group need protection?
Decision Matrix:
Direct Coupling (Unprotected):
Risk: The phenolic proton is acidic (
due to the nitrile). Base deprotonation generates a phenoxide anion. This anion can coordinate to Pd, poisoning the catalyst or altering its electronics.
Mitigation: Use 3.0 equivalents of base to ensure full deprotonation and prevent proton shuffling. Use a highly polar aprotic solvent (DMF) to solvate the phenoxide.
Protected Coupling (Recommended):
Strategy: Protect as TBS-Ether (tert-butyldimethylsilyl) or MOM-Ether .
Benefit: Eliminates catalyst poisoning and drastically improves solubility in Toluene, allowing you to use the most robust, non-reducing conditions.
Visualizing the Pathway
The following diagram illustrates the competition between the desired coupling (Green) and the deiodination failure mode (Red).
Caption: Kinetic competition between the desired Transmetallation cycle (Green) and the Deiodination trap (Red).
Standardized Protocol: Suzuki-Miyaura Coupling
Target: Suppression of deiodination in 3-Hydroxy-5-iodobenzonitrile.
Solvent: DMF (Anhydrous, degassed) or Toluene/Water (4:1) .
Step-by-Step Workflow:
Preparation: Dry the reaction vessel (Schlenk tube or microwave vial) under vacuum/heat gun. Cool under Argon.
Charging: Add 3-Hydroxy-5-iodobenzonitrile, Boronic Acid, Cs₂CO₃, and Pd catalyst.
Inerting: Cap the vessel and cycle Vacuum/Argon three times. Oxygen promotes homocoupling and catalyst death.
Solvation: Inject anhydrous DMF (degassed) via syringe.
Note: If using Toluene/Water, mix solvents separately, degas by sparging with Argon for 15 mins, then add.[3]
Reaction: Heat to 60°C - 80°C .
Tip: Do not overheat. The activated iodine bond reacts at mild temperatures.[4] Excessive heat (>100°C) promotes deiodination.
Monitoring: Check LCMS at 1 hour.
Success Marker: Disappearance of Ar-I (M+H not visible usually, look for UV) and appearance of Product.
Failure Marker: Appearance of mass [M-I+H]. If >5% deiodination is seen, stop heating immediately .
Troubleshooting FAQ
Q: I see Palladium Black precipitating early.A: Your reaction is stalling. The Pd(0) is resting too long and aggregating.
Fix: Add a stabilizing ligand like Triphenylphosphine (10 mol%) extra, or switch to a precatalyst like XPhos Pd G2 which releases the active species slowly.
Q: The reaction works but I get 15% deiodination.A: Your transmetallation is too slow.
Fix: Increase the concentration of the Boronic Acid (1.5 equiv). Add a drop of water (if using anhydrous DMF) to activate the boronic acid (formation of boronate species requires traces of water/base).
Q: Can I use microwave heating?A: Yes, but be cautious. Microwave superheating can accelerate the hydride transfer activation energy. Use "High Absorption" settings but limit temperature to 80°C and time to 10-20 mins.
References
Mechanisms of Cross-Coupling : Palladium-Catalyzed Cross-Coupling Reactions. Wikipedia. Available at: [Link]
A Head-to-Head Comparison: Navigating the Reactivity of 3-Hydroxy-5-iodobenzonitrile and 3-iodophenol in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aryl iodides, particula...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aryl iodides, particularly those bearing hydroxyl functionalities, are prized intermediates due to their versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. This guide presents an in-depth, objective comparison of two such valuable reagents: 3-Hydroxy-5-iodobenzonitrile and 3-iodophenol. By examining the influence of their distinct electronic features on key chemical transformations, supported by experimental data and established chemical principles, this document aims to provide a clear framework for strategic substrate selection in complex molecule synthesis.
Structural and Electronic Profiles: More Than Just an Iodine
The foundational difference between 3-Hydroxy-5-iodobenzonitrile and 3-iodophenol lies in the presence of a nitrile (-CN) group on the aromatic ring of the former. This single functional group modification dramatically alters the electronic landscape of the molecule, thereby influencing the reactivity of the hydroxyl group, the carbon-iodine bond, and the aromatic scaffold itself.
3-Iodophenol represents a classic iodinated phenol. The hydroxyl group (-OH) is an activating, ortho-para directing group due to its electron-donating resonance effect, while the iodine atom has a deactivating inductive effect.[1]
3-Hydroxy-5-iodobenzonitrile , in contrast, features a potent electron-withdrawing nitrile group positioned para to the hydroxyl group. This arrangement significantly lowers the electron density of the aromatic ring, a key factor in its differential reactivity.
Figure 1. Chemical structures of 3-iodophenol and 3-Hydroxy-5-iodobenzonitrile.
Reactivity of the Hydroxyl Group: A Tale of Acidity and Nucleophilicity
The electron-withdrawing nature of the nitrile group in 3-Hydroxy-5-iodobenzonitrile has a pronounced effect on the acidity of the phenolic proton.
Table 1. Comparison of the acidity of 3-iodophenol and 3-Hydroxy-5-iodobenzonitrile. The pKa of 3-Hydroxy-5-iodobenzonitrile is predicted based on the known acidifying effect of a para-cyano group on phenol.
This significant increase in acidity for 3-Hydroxy-5-iodobenzonitrile means that it can be deprotonated to its corresponding phenoxide under much milder basic conditions compared to 3-iodophenol. This can be advantageous in syntheses where strong bases are incompatible with other functional groups present in the molecule. However, the resulting phenoxide of 3-Hydroxy-5-iodobenzonitrile is a less potent nucleophile because the negative charge is delocalized through resonance onto the electron-withdrawing nitrile group. This can lead to slower reaction rates in O-alkylation or O-acylation reactions.
Experimental Protocol: Comparative O-Alkylation
Objective: To qualitatively assess the difference in reactivity for O-alkylation between 3-iodophenol and 3-Hydroxy-5-iodobenzonitrile.
Methodology:
In two separate vials, dissolve 1.0 mmol of 3-iodophenol and 3-Hydroxy-5-iodobenzonitrile, respectively, in 5 mL of acetone.
To each vial, add 1.5 equivalents of potassium carbonate.
Add 1.2 equivalents of a suitable alkylating agent (e.g., benzyl bromide).
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) at regular intervals.
Anticipated Outcome: The reaction with 3-Hydroxy-5-iodobenzonitrile is expected to proceed under these mild basic conditions due to the greater ease of forming the phenoxide. The 3-iodophenol reaction may require a stronger base or elevated temperatures to proceed at a comparable rate.
The Carbon-Iodine Bond: A Gateway for Cross-Coupling Reactions
The C-I bond is a key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[7] The rate-determining step in many of these reactions, such as the Suzuki-Miyaura coupling, is the oxidative addition of the palladium(0) catalyst to the aryl-iodide bond.[8]
Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electron-deficient nature of the aromatic ring in 3-Hydroxy-5-iodobenzonitrile, due to the nitrile group, makes the carbon of the C-I bond more electrophilic. This accelerates the oxidative addition step, making 3-Hydroxy-5-iodobenzonitrile a more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 3-iodophenol.[9]
Higher catalyst loading, higher temperature, or longer reaction times may be required.
3-Hydroxy-5-iodobenzonitrile
Faster
Can often be performed under milder conditions (e.g., lower temperature) with lower catalyst loadings.
Table 2. Predicted relative reactivity of 3-iodophenol and 3-Hydroxy-5-iodobenzonitrile in a Suzuki-Miyaura cross-coupling reaction. This is based on the generally accepted principle that electron-withdrawing groups on the aryl halide accelerate the rate of oxidative addition.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities
Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct displacement of a leaving group on an aromatic ring by a nucleophile.[10] A key requirement for this reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex).[11]
Figure 3. A generalized mechanism for the SNAr reaction.
In this context, the reactivity difference between the two molecules is stark:
3-Hydroxy-5-iodobenzonitrile , with its electron-withdrawing nitrile group, is activated towards SNAr. The iodine atom can be displaced by a variety of nucleophiles.
3-Iodophenol lacks the necessary electronic activation and is therefore generally unreactive in SNAr reactions under typical conditions.
This difference provides a clear strategic advantage for 3-Hydroxy-5-iodobenzonitrile when a nucleophilic displacement of the iodine is the desired transformation.
Conclusion: A Strategic Choice Based on Synthetic Design
The decision to use 3-Hydroxy-5-iodobenzonitrile or 3-iodophenol should be a deliberate one, guided by the specific transformation intended.
For palladium-catalyzed cross-coupling reactions where high reactivity and mild conditions are desired, 3-Hydroxy-5-iodobenzonitrile is the superior substrate due to the accelerating effect of the electron-withdrawing nitrile group on the oxidative addition step.
When the synthetic strategy involves a nucleophilic aromatic substitution to displace the iodine, 3-Hydroxy-5-iodobenzonitrile is the only viable option of the two.
If the synthetic plan calls for utilizing the phenolic hydroxyl group as a nucleophile , 3-iodophenol may be the better choice, as its corresponding phenoxide is a stronger nucleophile, and it can be used with a wider range of bases without competing deprotonation of other sites.
For electrophilic aromatic substitution reactions on the ring, 3-iodophenol would be the more reactive substrate, as the activating effect of the hydroxyl group would dominate.
By understanding the fundamental electronic differences between these two building blocks, chemists can make more informed and strategic decisions, leading to more efficient and successful synthetic outcomes.
References
Hesp, K. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1699–1706. [Link]
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
National Center for Biotechnology Information. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Analytica Chimica Acta, 1299, 342700. [Link]
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14073–14137. [Link]
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. [Link]
Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(23), 8544-8573. [Link]
Imperial College London. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
Navigating the Solid Form Landscape: A Comparative Guide to 3-Hydroxy-5-iodobenzonitrile Complexes
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. Control over solubili...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. Control over solubility, stability, and bioavailability is often achieved through the strategic design of multicomponent crystalline solids, or cocrystals. 3-Hydroxy-5-iodobenzonitrile presents a particularly interesting scaffold for crystal engineering due to its functional groups: a hydroxyl group for hydrogen bonding, a nitrile group as a hydrogen bond acceptor, and an iodine atom capable of participating in halogen bonding.
This guide is intended to provide a comprehensive overview of the crystal structure landscape of 3-Hydroxy-5-iodobenzonitrile complexes. However, a thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals a notable absence of publicly available crystal structure data for complexes of 3-Hydroxy-5-iodobenzonitrile.[1][2]
This knowledge gap presents both a challenge and an opportunity. For researchers, it signifies a novel area for exploration in the field of crystal engineering and solid-form development. This guide, therefore, will pivot from a direct comparison of existing structures to a prospective analysis. It will lay out the principles and methodologies for the synthesis and structural characterization of novel 3-Hydroxy-5-iodobenzonitrile cocrystals, and what one might expect to find, drawing on established principles of supramolecular chemistry.
The Strategic Importance of Cocrystallization
The formation of cocrystals, which are multicomponent crystals held together by non-covalent interactions, is a powerful technique to modulate the physicochemical properties of a molecule without altering its intrinsic chemical structure.[3][4] For a molecule like 3-Hydroxy-5-iodobenzonitrile, cocrystallization could potentially:
Enhance Solubility and Dissolution Rate: A significant hurdle for many promising drug candidates.
Improve Stability: Protecting the API from degradation due to heat, light, or humidity.
Modify Mechanical Properties: Improving tabletability and manufacturability.
Secure Intellectual Property: Novel cocrystal forms can be patentable.
The key to unlocking these benefits lies in the predictable and directional nature of intermolecular interactions, such as hydrogen bonds and halogen bonds.
Anticipated Supramolecular Synthons in 3-Hydroxy-5-iodobenzonitrile Cocrystals
The design of cocrystals relies on the concept of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. For 3-Hydroxy-5-iodobenzonitrile, we can anticipate the formation of several key synthons:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the nitrile and hydroxyl groups can act as acceptors. This allows for the formation of robust heterosynthons with coformers containing complementary functional groups like carboxylic acids, amides, or pyridines.[5]
Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of interacting with Lewis basic sites on a coformer, such as a carbonyl oxygen or a nitrogen atom.
Below is a conceptual illustration of potential intermolecular interactions that could be targeted in the design of 3-Hydroxy-5-iodobenzonitrile cocrystals.
Caption: Workflow for cocrystal screening.
Part 2: Single Crystal Growth and Structure Determination
Once a promising cocrystal is identified, the next critical step is to grow single crystals suitable for X-ray diffraction to determine the precise three-dimensional arrangement of molecules.
Experimental Protocol:
Solvent Selection for Growth: Identify a solvent or solvent system in which the cocrystal has moderate solubility.
Crystallization Techniques:
Slow Evaporation: Dissolve the cocrystal in a suitable solvent and allow the solvent to evaporate slowly over several days.
Vapor Diffusion: Place a solution of the cocrystal in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the cocrystal solution, inducing crystallization.
Single-Crystal X-ray Diffraction (SCXRD):
Mount a suitable single crystal on a goniometer.
Collect diffraction data using a single-crystal X-ray diffractometer.
Solve and refine the crystal structure using appropriate software (e.g., SHELX).
Structural Analysis: Analyze the refined structure to determine unit cell parameters, space group, and, most importantly, the intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking, etc.).
Comparative Analysis of Hypothetical 3-Hydroxy-5-iodobenzonitrile Cocrystals
While we do not have experimental data, we can propose a comparative framework for analyzing any future crystal structures of 3-Hydroxy-5-iodobenzonitrile complexes. The following table outlines the key parameters that should be compared.
Parameter
Coformer A (e.g., Carboxylic Acid)
Coformer B (e.g., Pyridine Derivative)
Significance
Stoichiometry
1:1
1:1
Defines the composition of the cocrystal.
Space Group
P2₁/c (hypothetical)
P-1 (hypothetical)
Describes the symmetry of the crystal lattice.
Unit Cell Dimensions
a, b, c, β (hypothetical)
a, b, c, α, β, γ (hypothetical)
Defines the size and shape of the repeating unit.
Primary Supramolecular Synthon
O-H···O=C (hydroxyl-carboxyl)
O-H···N (hydroxyl-pyridine)
The most robust interaction governing cocrystal formation.
Secondary Interactions
C-I···O (halogen bond)
C-H···N, π-π stacking
Contribute to the overall stability of the crystal packing.
Calculated Density
(hypothetical g/cm³)
(hypothetical g/cm³)
Can be an indicator of packing efficiency.
Conclusion
The absence of crystal structure data for 3-Hydroxy-5-iodobenzonitrile complexes in the public domain highlights a fertile ground for new research in pharmaceutical sciences and crystal engineering. By employing systematic cocrystal screening and single-crystal X-ray diffraction techniques, researchers can elucidate the supramolecular chemistry of this versatile molecule. The insights gained from such studies will be invaluable for the rational design of novel solid forms with tailored physicochemical properties, ultimately contributing to the development of more effective and manufacturable drug products. The methodologies and analytical frameworks presented in this guide provide a robust roadmap for these future investigations.
References
Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing. [Link]
Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. ResearchGate. [Link]
Executive Summary: Immediate Classification 3-Hydroxy-5-iodobenzonitrile is a functionalized aromatic intermediate containing three distinct reactive groups: a nitrile (-CN), a phenol (-OH), and an aryl iodide (-I). For...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Classification
3-Hydroxy-5-iodobenzonitrile is a functionalized aromatic intermediate containing three distinct reactive groups: a nitrile (-CN), a phenol (-OH), and an aryl iodide (-I).
For disposal purposes, this compound must be classified as Hazardous Waste . It does not typically fall under a specific EPA P-list or U-list by name, but it is regulated based on its characteristics.
Core Disposal Directive:
Primary Stream:Halogenated Organic Waste (Due to the Iodine atom).
Secondary Hazard: Toxic/Irritant (Due to the Nitrile and Phenol).
Critical Restriction:NEVER dispose of down the drain. NEVER mix with strong acids or oxidizers.
Chemical Profile & Risk Assessment
To ensure safety and compliance, you must understand the causality behind the disposal protocols. This compound is not just "waste"; it is a chemical system that interacts with your waste stream.
Feature
Chemical Moiety
Disposal Implication
Halogen Content
Aryl Iodide (-I)
Mandatory Segregation: Iodine is a heavy halogen. Incinerating iodine-rich waste requires specialized scrubbers to prevent the release of toxic iodine vapors () and hydrogen iodide (HI). It must go into the "Halogenated" stream.[1]
Toxicity
Nitrile (-CN)
Acid Incompatibility: While aromatic nitriles are generally stable, mixing with strong acids can theoretically generate hydrogen cyanide (HCN) under extreme conditions. Keep waste pH > 5.
Acidity
Phenol (-OH)
Chemical Compatibility: The phenolic proton is weakly acidic (). It is compatible with organic solvents but can react exothermically with strong bases.
Physical State
Solid (Standard)
Dust Hazard: As a solid powder, it poses an inhalation risk. Disposal handling requires dust suppression techniques.[2]
Pre-Disposal Stabilization (Bench-Level)
Before moving the material to the central waste area, stabilize it at the point of generation.
Quenching (If Reactive): If the material is residual in a reaction mixture (e.g., with thionyl chloride or strong bases), quench the reaction first. Ensure the final mixture is chemically stable and at ambient temperature.
pH Verification: Check the pH of the waste solution.
Target: pH 6–9.
Why: This prevents the protonation of any free cyanide species (if decomposition occurred) and prevents exothermic reactions with other waste in the drum.
Solvent Compatibility: If dissolving solid waste for disposal, use a compatible halogenated solvent (e.g., Dichloromethane) or a general organic solvent (e.g., Ethanol/Ethyl Acetate).
Note: Even if dissolved in Ethanol (non-halogenated), the presence of the Iodobenzonitrile makes the entire mixture Halogenated Waste .
Detailed Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Step 1: Collect the solid in a chemically resistant container (Wide-mouth HDPE jar or heavy-duty polyethylene bag).
Step 2: If using a bag, double-bag the material to prevent puncture and leakage.
Step 4: Close the lid tightly. Do not leave the funnel in the container.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Decision logic for segregating 3-Hydroxy-5-iodobenzonitrile waste. Note that the presence of the Iodine atom forces the "Halogenated" classification regardless of the solvent used.
Emergency Procedures (Spill Management)
In the event of a spill, rapid containment is necessary to prevent environmental contamination and exposure.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if solid powder is dispersed).
Solid Spill:
Do not dry sweep (creates dust).
Cover with a wet paper towel or oil-impregnated sweeping compound.
Scoop into a waste bag.
Clean area with a mild detergent solution.
Liquid Spill:
Absorb with vermiculite or chemically inert absorbent pads .
Do not use sawdust (potential reaction with phenols/oxidizers).
Place used absorbents into the Halogenated Solid Waste bin.
References
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Characteristic Waste and Halogenated Streams).
[Link]